
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene: is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of three methoxy groups and a 4-methylbenzyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3,5-trimethoxybenzene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the 4-methylbenzyl group play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethoxybenzene: A compound with three methoxy groups attached to a benzene ring, used as a precursor in organic synthesis.
1,3,5-Trimethoxy-2-(4-methylphenyl)benzene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is unique due to the presence of both methoxy groups and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it valuable in specific research applications where these functional groups are essential .
Propriétés
Formule moléculaire |
C17H20O3 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1,3,5-trimethoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-15-16(19-3)10-14(18-2)11-17(15)20-4/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
GJTLNUGEUMLLFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



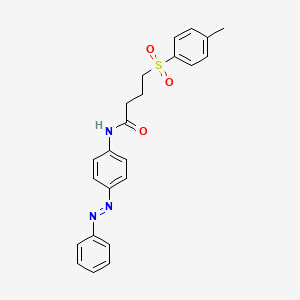
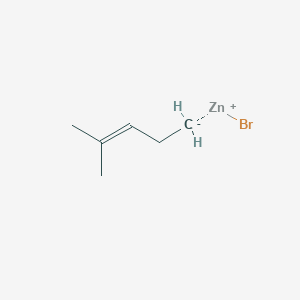
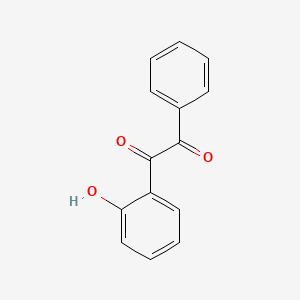
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
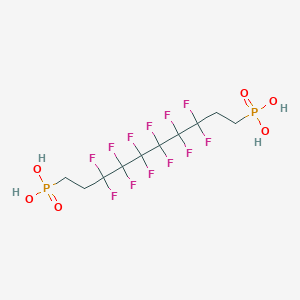
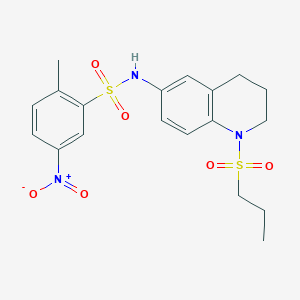

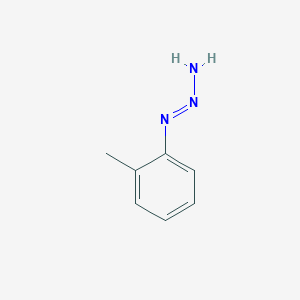
![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
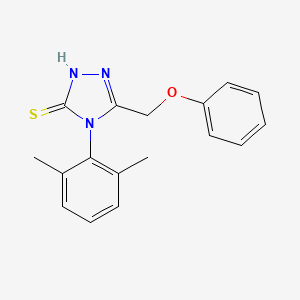
![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
